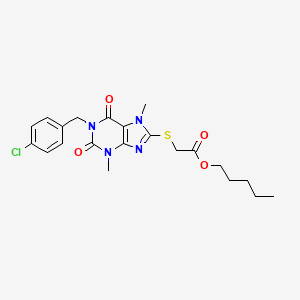![molecular formula C8H6ClN3O2 B2876536 Methyl 7-chloroimidazo[1,2-a]pyrimidine-3-carboxylate CAS No. 1909337-71-8](/img/structure/B2876536.png)
Methyl 7-chloroimidazo[1,2-a]pyrimidine-3-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 7-chloroimidazo[1,2-a]pyrimidine-3-carboxylate is a heterocyclic compound with significant potential in various scientific fields. This compound is characterized by its fused bicyclic structure, which includes an imidazo[1,2-a]pyrimidine core substituted with a methyl ester and a chlorine atom. Its unique structure imparts specific chemical properties that make it valuable in synthetic chemistry and medicinal research .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of methyl 7-chloroimidazo[1,2-a]pyrimidine-3-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-aminopyrimidine with chloroacetic acid, followed by cyclization with formamide. The reaction conditions often require heating and the use of catalysts to facilitate the formation of the imidazo[1,2-a]pyrimidine ring .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature and pH, are crucial for scaling up the synthesis while maintaining consistency and efficiency .
化学反应分析
Types of Reactions: Methyl 7-chloroimidazo[1,2-a]pyrimidine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: The chlorine atom can be substituted with different nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.
Major Products: The major products formed from these reactions include N-oxides, dihydro derivatives, and various substituted imidazo[1,2-a]pyrimidines, depending on the specific reagents and conditions used .
科学研究应用
Methyl 7-chloroimidazo[1,2-a]pyrimidine-3-carboxylate has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Medicine: It has potential as a lead compound in the development of new pharmaceuticals, particularly for its antimicrobial and anticancer properties.
Industry: The compound is utilized in the development of agrochemicals and materials science.
作用机制
The mechanism of action of methyl 7-chloroimidazo[1,2-a]pyrimidine-3-carboxylate involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The pathways involved often include disruption of cellular processes such as DNA replication or protein synthesis, leading to the compound’s antimicrobial or anticancer effects .
相似化合物的比较
- Imidazo[1,2-a]pyridine derivatives
- Imidazo[1,2-a]pyrazine derivatives
- Imidazo[1,2-a]thiazole derivatives
Comparison: Compared to these similar compounds, methyl 7-chloroimidazo[1,2-a]pyrimidine-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. For example, the presence of the chlorine atom and the methyl ester group can enhance its binding affinity to certain biological targets, making it a more potent inhibitor in some cases .
属性
IUPAC Name |
methyl 7-chloroimidazo[1,2-a]pyrimidine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClN3O2/c1-14-7(13)5-4-10-8-11-6(9)2-3-12(5)8/h2-4H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNBODHLSIBJAKI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN=C2N1C=CC(=N2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.60 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(4-ethylphenyl)-2-(3'-(4-methoxyphenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)acetamide](/img/structure/B2876455.png)
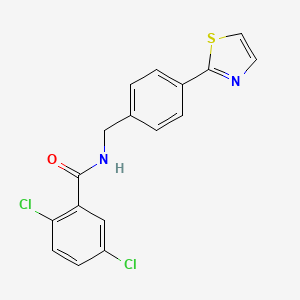
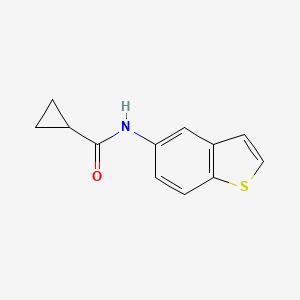
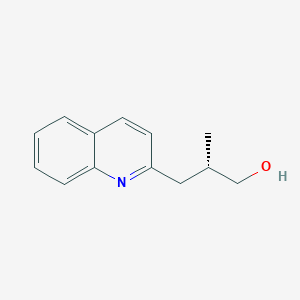
![2-{4-[(2-Aminophenyl)methoxy]phenyl}acetonitrile](/img/structure/B2876460.png)
![3-oxo-2-phenyl-5-propyl-N-(pyridin-4-yl)-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2876461.png)
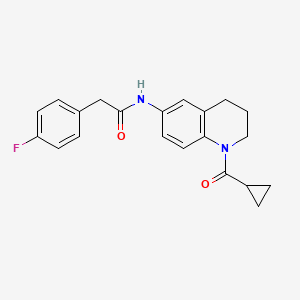
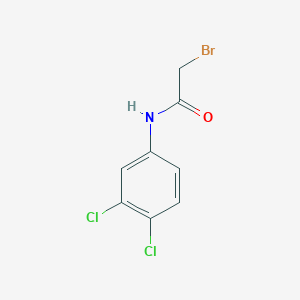
![N-[1-(1H-benzimidazol-2-yl)-2-methylpropyl]-2-fluorobenzamide](/img/structure/B2876470.png)
![N-[2-(4-chlorophenyl)ethyl]-6-[6-(morpholin-4-yl)-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl]hexanamide](/img/structure/B2876471.png)
![5-{[(4-Bromophenyl)sulfanyl]methyl}-3-chloro-8-thia-4,6-diazatricyclo[7.4.0.0,2,7]trideca-1(9),2,4,6-tetraene](/img/structure/B2876472.png)
![2-{[3-(4-tert-butylphenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl]sulfanyl}-N-(2,4-dimethylphenyl)acetamide](/img/structure/B2876473.png)
